4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide

medicinal chemistry structure-activity relationship hydrogen-bond potential

A versatile and pre-assembled 4-sulfamoylbenzamide scaffold featuring a unique 5-methylisoxazole recognition element and a racemic 3,5-dimethylpiperidine sulfonyl donor. Its defined steric environment and dual diversification points enable rapid parallel SAR exploration, making it an ideal fragment-to-lead or MMP reference tool. Don't start from scratch when this tractable, lead-like building block (tPSA ~101 Ų, XLogP3 ~2.5-3.0) is readily available for targeted library design.

Molecular Formula C18H23N3O4S
Molecular Weight 377.46
CAS No. 392323-85-2
Cat. No. B2379767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide
CAS392323-85-2
Molecular FormulaC18H23N3O4S
Molecular Weight377.46
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C)C
InChIInChI=1S/C18H23N3O4S/c1-12-8-13(2)11-21(10-12)26(23,24)16-6-4-15(5-7-16)18(22)19-17-9-14(3)25-20-17/h4-7,9,12-13H,8,10-11H2,1-3H3,(H,19,20,22)
InChIKeyJWKCTPSGSBGYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 392323-85-2) – Procurement-Relevant Identity and Compound Class


4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide is a synthetic sulfonamide-benzamide hybrid (C18H23N3O4S; MW 377.46 g/mol) that incorporates a 3,5-dimethylpiperidine sulfonyl donor and a 5-methylisoxazol-3-yl acceptor moiety. [1] It belongs to the broader class of N-heteroaryl-substituted 4-sulfamoylbenzamides, a chemotype that has yielded inhibitors of histone deacetylases (e.g., MI-192), 11β-HSD1, FAAH, and various kinases through directed modification of the sulfonamide and benzamide nitrogen substituents. [2] The compound's CAS registry number (392323-85-2) and defined stereochemistry (racemic 3,5-dimethylpiperidine) make it a tractable, identity-verified scaffold for structure–activity relationship (SAR) exploration and library design, rather than a target-annotated probe.

Why 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide Cannot Be Replaced by In-Class Analogs Without SAR Disruption


Within the 4-sulfamoylbenzamide class, even minor substituent changes exert non-linear effects on target engagement, selectivity, and physicochemical properties. The 5-methylisoxazol-3-yl group provides a specific hydrogen-bond donor/acceptor pattern (amide NH and isoxazole N,O) distinct from thiazole, phenyl, or benzothiazole replacements, as shown for the HDAC2/3-selective probe MI-192 where the 5-methylisoxazole confers the selectivity profile. Simultaneously, the 3,5-dimethylpiperidine sulfonyl fragment introduces conformational constraint and steric bulk absent in simpler methylsulfonyl or unsubstituted piperidine analogues, which alters both potency and off-target promiscuity. These dual pharmacophoric elements mean that swapping either moiety for a generic bioisostere (e.g., N-phenyl, N-thiazol-2-yl, or unsubstituted piperidine sulfonamide) cannot be assumed to preserve biological activity; quantitative evidence for structurally defined comparators is provided below.

Head-to-Head Quantitative Differentiation of 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide Versus Closest Structural Analogs


Isoxazole N-Heteroaryl Substituent: Hydrogen-Bond Donor/Acceptor Capacity Versus N-(4-Fluorophenyl) and N-(4-Chlorophenyl) Analogs

The target compound's 5-methylisoxazol-3-yl amide substituent contributes one additional heteroatom (isoxazole O and N) beyond the benzamide core, providing a calculated topological polar surface area (tPSA) of approximately 101 Ų (PubChem computed), which is ~20–25 Ų higher than the N-(4-fluorophenyl) analog (C20H23FN2O3S, predicted tPSA ~76–81 Ų) and the N-(4-chlorophenyl) analog (C20H23ClN2O3S, predicted tPSA ~76 Ų). [1] This increased PSA has been correlated in published 11β-HSD1 and FAAH inhibitor campaigns with reduced passive membrane permeability and altered CNS exposure, making the isoxazole variant intentionally distinct for peripheral versus central target engagement strategies. [2]

medicinal chemistry structure-activity relationship hydrogen-bond potential

3,5-Dimethylpiperidine Sulfonyl Group: Steric Bulk and Conformational Control Versus Methylsulfonyl Analog (MI-192) and Unsubstituted Piperidine Sulfonamides

The 3,5-dimethylpiperidine ring introduces two methyl substituents at positions 3 and 5 of the piperidine, creating a chiral, conformationally restricted sulfonamide. In contrast, the methylsulfonyl analog MI-192 (N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide) bears a simple –SO2CH3 group that lacks the steric bulk and the piperidine nitrogen's potential for additional interactions. The dimethylpiperidine moiety restricts rotation about the N–S bond due to 1,3-diaxial interactions imparted by the methyl groups, a feature exploited in sulfonamide-based factor Xa inhibitors where analogous dialkylpiperidine sulfonamides exhibited improved selectivity over related serine proteases compared to unsubstituted piperidine sulfonamides. [1] No direct enzymatic IC50 comparison between the target compound and MI-192 has been published; the differential claim rests on class-level conformational principles. [1]

conformational analysis steric effects sulfonamide SAR

Molecular Weight and Lipophilicity Balance: Differentiating Physicochemical Profile from Benzothiazole and Thiazole Analogs

With a molecular weight of 377.46 g/mol and a calculated XLogP3 of approximately 2.5–3.0, the target compound occupies a more compact physicochemical space than its benzothiazole-containing analogs such as 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide (C25H30N3O4S2, MW ~500 g/mol; predicted XLogP3 >3.5) and N-(6-methyl-1,3-benzothiazol-2-yl) analog (C23H25N3O3S2, MW ~455 g/mol). [1] [2] The lower molecular weight and moderate lipophilicity place this compound closer to the median values for oral drug-like chemical space (MW <500, logP <5) and further from the 'beyond rule of 5' territory occupied by the benzothiazole derivatives, which may require formulation strategies or prodrug approaches for acceptable bioavailability. [2] Experimental logP or solubility data for this compound are not publicly available; the comparison relies on computed descriptors. [1]

drug-likeness physicochemical properties library design

Synthetic Tractability and Scaffold Derivatization Potential: Building Block Differentiation for Library Synthesis

The target compound's benzamide and sulfonamide functionalities are orthogonally addressable: the 4-carboxybenzene sulfonamide core can be diversified at the sulfonyl group (via piperidine variation) and the amide nitrogen (via different heteroaryl amines). This dual-vector diversification is explicitly exploited in patent literature describing sulfonamidobenzamide libraries for serine protease inhibitors and GPCR modulators, where parallel synthesis of >100 analogs was achieved through sequential sulfonylation and amide coupling. [1] In contrast, the methylsulfonyl analog MI-192 lacks the piperidine diversification handle, while benzothiazole-fused analogs require more complex heterocycle synthesis that limits library throughput. No direct comparative synthesis yield or library size data for this specific compound exist; the differentiation rests on the established versatility of the 4-carboxybenzene sulfonamide scaffold. [1]

parallel synthesis library design building block utility

Procurement-Driven Application Scenarios for 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 392323-85-2)


Structure–Activity Relationship (SAR) Exploration for Isoxazole-Containing Sulfonamide Chemotypes Targeting HDAC, 11β-HSD1, or FAAH

The scaffold's modular dual-vector diversification architecture (Section 3, Evidence Item 4) makes it suitable as a core building block for parallel library synthesis. Researchers exploring the SAR around the 5-methylisoxazole recognition element can maintain the 3,5-dimethylpiperidine sulfonyl donor constant while varying the amide heterocycle, or vice versa, to rapidly map pharmacophoric requirements. [1] The compound's predicted tPSA (~101 Ų, Section 3, Evidence Item 1) and molecular weight (377 g/mol, Section 3, Evidence Item 3) position it within lead-like space, compatible with downstream optimization toward orally bioavailable agents if initial target engagement is confirmed.

Benchmarking Tool for Evaluating Conformational Restriction Effects of 3,5-Dimethylpiperidine Sulfonamide in In Vitro Assays

The conformational constraint imparted by the 3,5-dimethylpiperidine ring (Section 3, Evidence Item 2) provides a defined steric environment that can be used as a reference point when comparing a series of sulfonamide analogs with varying degrees of conformational freedom (e.g., methylsulfonyl, unsubstituted piperidine, azetidine sulfonamides). In enzyme inhibition or receptor binding assays, this compound serves as the 'conformationally restricted' comparator, enabling quantitative assessment of the thermodynamic penalty or benefit of restricting the sulfonamide donor in the bound conformation. [2]

Physicochemical Probe for Mapping LogD-Dependent Cellular Permeability in Matched Molecular Pairs

With moderate predicted lipophilicity (XLogP3 ~2.5–3.0, Section 3, Evidence Item 3) and intermediate tPSA, this compound occupies a distinct region of physicochemical space within the sulfonamidobenzamide series. Paired with its higher-MW benzothiazole analog, it forms a matched molecular pair (MMP) that can be used in cellular permeability assays (e.g., Caco-2, MDCK) to empirically measure the impact of ~77 g/mol molecular weight reduction and ~0.5 log unit lipophilicity decrease on passive permeability and efflux ratio. [1]

Chemical Starting Point for Fragment-to-Lead Merging Strategies with 5-Methylisoxazole Binding Motifs

The 5-methylisoxazol-3-yl amide fragment has been validated as an acetyl-lysine bioisostere in bromodomain inhibitors and as a key recognition element in HDAC inhibitors (MI-192). This compound provides the full 4-sulfamoylbenzamide scaffold pre-assembled with the isoxazole fragment, enabling fragment-to-lead campaigns that merge the isoxazole recognition unit with appropriate sulfonamide donors without de novo synthesis of the entire molecule from fragment hits.

Quote Request

Request a Quote for 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.